3-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
Chemical Structure: The compound features a piperidine ring with a tert-butyl carbamate (Boc) group at the 1-position and a 2-aminoethylsulfanylmethyl substituent at the 3-position. Its molecular formula is C₁₃H₂₆N₂O₂S, with a molecular weight of 298.43 g/mol (CAS: 1353973-47-3) .
Properties
IUPAC Name |
tert-butyl 3-(2-aminoethylsulfanylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2S/c1-13(2,3)17-12(16)15-7-4-5-11(9-15)10-18-8-6-14/h11H,4-10,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSENHVZNOPXVQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CSCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of piperidine with an appropriate alkylating agent to introduce the aminoethylsulfanylmethyl group. Subsequent esterification with tert-butyl alcohol under acidic conditions yields the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Deprotection Reactions
The tert-butoxycarbonyl (Boc) group undergoes acid-catalyzed cleavage under standard conditions. In analogs like tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate ( ), HCl in diethyl ether achieves quantitative deprotection at ambient temperature (1 h reaction time, 18% isolated yield) . Trifluoroacetic acid (TFA) shows enhanced efficiency for bulkier derivatives, with complete Boc removal reported in 65 hours for sterically hindered structures .
Table 1: Boc Deprotection Comparison
| Reagent System | Temperature | Time | Yield | Source |
|---|---|---|---|---|
| HCl in ether | 20°C | 1 h | 18% | |
| TFA/Anisole | Ambient | 65 h | 98% | |
| TFA/DCM | 0°C→RT | 2 h | 95%* | |
| *Theoretical yield based on NMR monitoring |
Amide Coupling Reactions
The primary amine participates in peptide bond formation. In structurally related systems, HATU/DIPEA-mediated couplings with Fmoc-protected amino acids achieve 79-88% yields . Critical parameters include:
Sulfur-Based Reactivity
The ethylsulfanylmethyl group demonstrates three key behaviors:
Oxidative Transformations
Thioether oxidation to sulfone derivatives occurs via:
-
mCPBA (meta-chloroperbenzoic acid): 0°C, quantitative conversion in 2 h
-
H₂O₂/Na₂WO₄ : Mild conditions (RT, 6 h) for sulfoxide intermediates
Nucleophilic Displacement
Lithium triethylborohydride mediates reductive cleavage of sulfanylmethyl groups in related piperidines (THF, 0°C→RT, 16 h) , with:
Ester Hydrolysis Dynamics
While the tert-butyl ester resists basic hydrolysis, enzymatic cleavage dominates biological contexts:
-
CES1-Catalyzed Hydrolysis :
GI homogenate stability assays show >50% intact ester after 1 h
Half-life : 2.3 h (pH 7.4, 37°C) -
Acid-Mediated Hydrolysis :
1N HCl achieves complete conversion to carboxylic acid in 3 h
Piperidine Ring Modifications
The secondary amine enables late-stage functionalization:
Table 2: Piperidine Nitrogen Reactivity
Stability Profile
Accelerated stability studies reveal:
Critical degradation pathways involve:
This compound's synthetic flexibility makes it valuable for prodrug development , metalloenzyme inhibition , and targeted drug delivery systems . Recent advances in flow chemistry protocols (0.1 M/min residence time) have improved scalability of key reactions .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound has shown promise in drug development, particularly as a precursor for synthesizing various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity and selectivity.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of piperidine derivatives that exhibited significant inhibition against certain cancer cell lines. The tert-butyl ester group was crucial for improving solubility and bioavailability, making it an attractive candidate for further development .
2. Neuropharmacology
Research indicates that derivatives of this compound may act as modulators of neurotransmitter systems. Specifically, they may influence the activity of receptors involved in pain perception and anxiety.
Case Study : In a recent pharmacological study, a related piperidine derivative was tested for its effects on the TRPV1 receptor, which is implicated in pain signaling. The results demonstrated that modifications to the piperidine ring could yield potent antagonists, suggesting that 3-(2-Amino-ethylsulfanylmethyl)-piperidine derivatives could be explored for analgesic properties .
Biochemical Applications
1. Enzyme Inhibition
The compound's structural characteristics allow it to interact with various enzymes, potentially serving as an inhibitor. This property is particularly useful in targeting specific pathways in disease mechanisms.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| p38 MAP Kinase | Competitive | 5.2 | Biochemical Journal |
| CHK1 Kinase | Non-competitive | 3.8 | Journal of Enzyme Inhibition |
| Dipeptidyl Peptidase | Mixed | 4.5 | European Journal of Medicinal Chemistry |
Material Science Applications
1. Polymer Chemistry
The compound can be utilized in polymer synthesis due to its ability to form stable linkages with other monomers. This application is significant in developing new materials with tailored properties.
Case Study : Research conducted by materials scientists demonstrated that incorporating piperidine derivatives into polymer matrices improved mechanical strength and thermal stability, making them suitable for advanced applications in coatings and composites .
Mechanism of Action
The mechanism by which 3-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Key Properties :
- The thioether linkage (ethylsulfanylmethyl) provides moderate hydrophobicity and stability against oxidation compared to ethers.
- The Boc group offers temporary protection for the amine during synthetic processes, enabling selective deprotection under acidic conditions.
Applications: Primarily used as a synthetic intermediate in pharmaceuticals, particularly for introducing piperidine scaffolds or aminoethylthio functionalities into target molecules .
Comparison with Structurally Similar Compounds
tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS: 146667-84-7)
Substituent: 2-Hydroxyethyl (replaces aminoethylsulfanylmethyl). Molecular Formula: C₁₂H₂₃NO₃; MW: 245.32 g/mol .
| Property | Target Compound | Hydroxyethyl Analog |
|---|---|---|
| Solubility | Moderate (thioether, amine) | Higher (hydroxyl group) |
| Reactivity | Nucleophilic (amine) | Less reactive (hydroxyl) |
| Stability | Stable to oxidation | Prone to oxidation |
| Applications | Drug intermediates | Solubility-enhancing motifs |
Key Difference : The hydroxyl group enhances hydrophilicity but reduces nucleophilicity, making the analog less suitable for covalent conjugation reactions .
(S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1353994-50-9)
Substituent: 2-Hydroxyethylsulfanyl (replaces aminoethylsulfanylmethyl). Molecular Formula: C₁₂H₂₃NO₃S; MW: 261.38 g/mol .
| Property | Target Compound | Hydroxyethylsulfanyl Analog |
|---|---|---|
| Hydrogen Bonding | Amine donor/acceptor | Hydroxyl donor |
| Acidity | Amine (pKa ~10) | Hydroxyl (pKa ~16) |
| Stereochemistry | Not specified | (S)-configured |
Key Difference : The hydroxyl group in the analog may improve solubility in polar solvents but reduces basicity compared to the primary amine in the target compound .
3-Dimethylaminomethyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester
Core Structure: Piperazine (vs. piperidine in target compound). Substituents: Methanesulfonyl and dimethylaminomethyl groups .
| Property | Target Compound | Piperazine Derivative |
|---|---|---|
| Ring Basicicity | Piperidine (weaker base) | Piperazine (stronger base) |
| Electron Effects | Neutral (thioether) | Electron-withdrawing (sulfonyl) |
| Applications | Amine intermediates | Polar motifs in drug design |
3-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylate (CAS: 1261235-28-2)
Substituent : Heteroaromatic pyrimidine with chloro and methylsulfanyl groups.
Molecular Formula : C₁₆H₂₅ClN₄O₂S; MW : 396.92 g/mol .
| Property | Target Compound | Pyrimidine Derivative |
|---|---|---|
| Aromaticity | Non-aromatic | Heteroaromatic (pyrimidine) |
| Electronic Effects | Neutral (thioether, amine) | Electron-deficient (Cl, SMe) |
| Applications | Generic intermediates | Kinase inhibitors, antivirals |
Key Difference : The pyrimidine ring enables π-π stacking interactions, often critical in drug-receptor binding .
3-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylate (CAS: 1354029-67-6)
Substituent: Cyclopropyl-amino-acetyl group. Molecular Formula: C₁₇H₃₁N₃O₃; MW: 294.94 g/mol .
| Property | Target Compound | Cyclopropyl Derivative |
|---|---|---|
| Steric Effects | Linear aminoethyl chain | Bulky cyclopropyl group |
| Conformational Rigidity | Flexible | Restricted (cyclopropane) |
| Applications | Flexible linkers | Conformationally constrained motifs |
Biological Activity
3-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1353947-32-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and case reports.
The compound has a molecular formula of and a molecular weight of approximately 256.4 g/mol. It features a piperidine ring, which is significant in many pharmacological applications due to its ability to interact with various biological targets.
Research indicates that the compound may exhibit activity through modulation of chemokine receptors, particularly CCR3 and CCR5. These receptors play critical roles in immune responses and are implicated in various diseases, including HIV infection and inflammatory disorders. The ability to regulate these receptors suggests potential therapeutic applications in immunology and infectious diseases.
In Vitro Studies
In vitro studies have demonstrated that derivatives of piperidine compounds can inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of these signaling molecules, potentially providing analgesic effects and influencing mood regulation.
Case Studies
A notable case study involved the evaluation of related piperidine derivatives for their anti-inflammatory properties. The study found that compounds structurally similar to this compound exhibited significant inhibition of pro-inflammatory cytokines in human cell lines, indicating potential use in treating conditions like arthritis and other inflammatory diseases.
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound has been explored in several patents. A common method involves the reaction of piperidine derivatives with appropriate amine and carboxylic acid precursors under controlled conditions to yield high-purity products suitable for biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
